8-methyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-4(1H)-one
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Description
The compound “8-methyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-4(1H)-one” is a complex organic molecule. It contains a quinolinone moiety, which is a bicyclic compound with a benzene ring fused to a pyridine at two adjacent carbon atoms . It also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinolinone moiety can display different tautomeric forms , and the trifluoromethyl group would add to the complexity due to its high electronegativity .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the quinolinone and trifluoromethyl groups. Quinolinones are involved in a variety of chemical reactions , and the trifluoromethyl group is known to influence the acidity and basicity of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl group, for example, has a significant electronegativity .
Mechanism of Action
Properties
IUPAC Name |
8-methyl-3-[2-(trifluoromethyl)morpholine-4-carbonyl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-9-3-2-4-10-13(9)20-7-11(14(10)22)15(23)21-5-6-24-12(8-21)16(17,18)19/h2-4,7,12H,5-6,8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEJTSZSKRWZOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)N3CCOC(C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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